5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can also produce the desired thienopyrimidines . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Scientific Research Applications
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a tyrosine kinase inhibitor, showing promising cytotoxic effects against cancer cell lines.
Biological Research: The compound’s ability to induce apoptosis and autophagy in cancer cells makes it a valuable tool for studying cell death mechanisms.
Chemical Biology: Its unique structure allows it to be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis and autophagy, ultimately resulting in cell death .
Comparison with Similar Compounds
5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to distinct chemical and biological properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds are structurally related but have different pharmacological profiles.
The uniqueness of this compound lies in its specific substituents and their impact on its biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
917907-34-7 |
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Molecular Formula |
C20H17N3OS |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5,6-dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3OS/c1-13-14(2)25-20-18(13)19(21-12-22-20)23-16-10-6-7-11-17(16)24-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,22,23) |
InChI Key |
YKAIWSBYJVMPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3OC4=CC=CC=C4)C |
Origin of Product |
United States |
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